molecular formula C24H26ClN3O3 B14980700 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B14980700
M. Wt: 439.9 g/mol
InChI Key: FQEDVRYQBJEOMU-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole core, a pyrrolidinone ring, and a chlorinated phenoxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves multiple steps:

    Formation of the Chlorinated Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a reaction with epichlorohydrin to form the chlorinated phenoxy intermediate.

    Benzimidazole Formation: This intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core.

    Pyrrolidinone Ring Formation: The benzimidazole intermediate is further reacted with acrylonitrile and subsequently cyclized to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated hydrocarbons.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or saturated hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules.

    Biological Studies: It is used in studies investigating cellular processes and pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
  • **4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one lies in its specific combination of functional groups and structural features. This allows it to interact with a distinct set of molecular targets, providing unique biological activities and potential therapeutic benefits compared to similar compounds.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C24H26ClN3O3/c1-3-10-27-13-17(12-23(27)30)24-26-21-6-4-5-7-22(21)28(24)14-18(29)15-31-19-8-9-20(25)16(2)11-19/h3-9,11,17-18,29H,1,10,12-15H2,2H3

InChI Key

FQEDVRYQBJEOMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O)Cl

Origin of Product

United States

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